Ferric hydroxide

Description

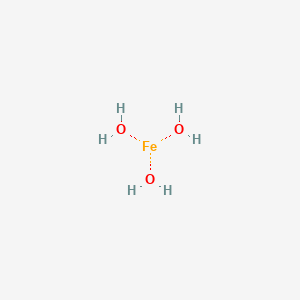

Structure

2D Structure

Propriétés

IUPAC Name |

iron;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTRNWIFKITPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051652 | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Red to brown solid; Practically insoluble in water; [Merck Index] Red-brown crystals; [Sigma-Aldrich MSDS] | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1309-33-7 | |

| Record name | Ferric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ferric Hydroxide

Controlled Chemical Precipitation Techniques

Chemical precipitation is a widely employed method for the synthesis of ferric hydroxide (B78521). This approach involves the controlled precipitation of ferric hydroxide from a solution containing ferric ions, typically by adjusting the pH. The characteristics of the resulting this compound can be tailored by carefully controlling parameters such as reactant concentrations, temperature, and the rate of addition of the precipitating agent.

Hydrolysis-Based Synthesis of this compound Sols

This compound sols, which are colloidal suspensions of this compound particles, can be prepared through the hydrolysis of a ferric chloride (FeCl₃) solution. vedantu.combyjus.comtestbook.com This process typically involves adding a ferric chloride solution dropwise to boiling distilled water. vedantu.combyjus.com The hydrolysis of ferric chloride results in the formation of insoluble this compound particles, which then aggregate to form particles of colloidal dimensions. vedantu.comolabs.edu.invedantu.com The reaction can be represented as:

FeCl₃ + 3H₂O → Fe(OH)₃ + 3HCl vedantu.combyjus.com

The resulting sol is typically a deep red or brown color. byjus.comtestbook.com The stability of the this compound sol is influenced by the presence of hydrochloric acid (HCl) produced during the reaction, which can destabilize the colloid. vedantu.combyjus.com Therefore, removal of this acid, often through dialysis, is a crucial step to ensure the stability of the sol. vedantu.combyjus.com The particles in the sol preferentially adsorb Fe³⁺ ions from the solution, giving them a positive charge which also contributes to the stability of the colloid. vedantu.comolabs.edu.invedantu.com

Key Parameters in Hydrolysis-Based Synthesis:

| Parameter | Description | Impact on Product |

| Temperature | The reaction is typically carried out in boiling distilled water. vedantu.combyjus.com | Higher temperatures accelerate the hydrolysis reaction. |

| Reactant Concentration | A common concentration for the ferric chloride solution is 2%. byjus.comtestbook.com | Affects the size and concentration of the resulting sol particles. |

| Rate of Addition | The ferric chloride solution is added drop by drop. byjus.comtestbook.com | A slow addition rate helps in controlling the particle size and preventing rapid, uncontrolled precipitation. |

| Purity of Water | Distilled water is used to minimize impurities that can affect sol stability. byjus.comtestbook.com | Impurities can act as nucleation sites and lead to aggregation. |

Industrial-Scale Precipitation and Granulation of this compound

On an industrial scale, this compound is often produced via precipitation and subsequently granulated to enhance its handling and application properties, particularly for use as an adsorbent. nih.goviwaponline.comresearchgate.net A common industrial process involves precipitating this compound from a solution, followed by a granulation step. nih.goviwaponline.comresearchgate.net

In one demonstrated method, this compound powder was produced by precipitation and then granulated using a drum granulation method. nih.goviwaponline.comresearchgate.net A binder, such as cross-linked poly(vinyl alcohol), is used to form stable granules. nih.goviwaponline.comresearchgate.net The ratio of the binder to the this compound powder is a critical parameter that influences the properties of the final granular product, such as its adsorption capacity and stability. nih.goviwaponline.comresearchgate.net For instance, an optimal binder-to-powder ratio of 0.6 was identified for producing a granular adsorbent with high phosphate (B84403) adsorption capacity. nih.goviwaponline.comresearchgate.net

The granulated this compound can then be used in applications like water treatment for the removal of contaminants. nih.goviwaponline.comresearchgate.net The granulation process can affect the material's properties; for example, the adsorption capacity of granular this compound was found to be somewhat lower than that of the original powder form, though still significant. nih.goviwaponline.com

Comparison of Powder vs. Granular this compound: nih.goviwaponline.com

| Property | Powder this compound | Granular this compound |

| Phosphate Adsorption Capacity | 74.07 mg g⁻¹ | 56.18 mg g⁻¹ |

| BET Surface Area | ~220.7 m² g⁻¹ | 177.0 m² g⁻¹ |

Selective Recovery of this compound from Complex Solutions

This compound can be selectively recovered from complex industrial solutions, such as acid mine water or metal finishing wastewaters, which often contain a mixture of different metal ions. mdpi.comresearchgate.netgoogle.com This selective recovery is typically achieved by carefully controlling the pH of the solution. mdpi.comresearchgate.netrsc.org

One approach involves adjusting the pH to a level where this compound precipitates while other metal hydroxides remain in solution. For example, by adjusting the pH to around 3.5, this compound can be selectively precipitated from solutions containing other metals. mdpi.comresearchgate.net In a process for treating iron-rich acid mine water, calcium carbonate was used to neutralize the solution and selectively precipitate this compound. mdpi.comresearchgate.net To prevent the co-precipitation of gypsum (calcium sulfate), a scale inhibitor can be used. mdpi.comresearchgate.net

Another strategy involves oxidizing ferrous hydroxide [Fe(OH)₂] to this compound [Fe(OH)₃] and then adjusting the pH to precipitate the this compound while keeping other non-ferrous metals in solution. google.com This method is applicable to the recovery of metals from sludges generated in metal finishing industries. google.com The recovered this compound can potentially be processed into valuable products like pigments. mdpi.comresearchgate.net

Advanced and Green Synthesis Routes

In addition to traditional precipitation methods, advanced and more environmentally sustainable "green" synthesis routes for producing this compound and related iron oxyhydroxide nanoparticles are being developed. These methods often utilize biological systems or novel chemical techniques to create nanoparticles with controlled sizes and properties.

Biogenic Synthesis of Iron Oxyhydroxide Nanoparticles via Microalgae Secretions

A green synthesis approach involves using secretions from microalgae, such as Chlorella vulgaris, to control the formation of iron oxyhydroxide (FeOOH) nanoparticles. researchgate.net In this method, the synthesis is carried out at room temperature, which is more energy-efficient compared to methods requiring high temperatures and pressures. researchgate.net The secretory compounds from the microalgae act as controlling agents in the reaction, leading to the formation of uniform, spherical goethite (α-FeO(OH)) nanoparticles with a narrow size distribution, typically ranging from 8 to 17 nm. researchgate.net

The use of microalgal extracts from species like Spirulina platensis and Chlorella pyrenoidosa has also been explored for the synthesis of iron oxide nanoparticles without the need for external chemical reducing or capping agents. scialert.net The bioactive compounds present in the algae, such as polysaccharides, are believed to be responsible for the reduction of the iron salt and the stabilization of the resulting nanoparticles. mdpi.com This biogenic approach offers a sustainable and cost-effective alternative for nanoparticle production. scialert.netmdpi.com

Microemulsion-Mediated Synthesis of Iron Oxide-Hydroxide Nanoparticles

The microemulsion method is an advanced technique for synthesizing iron oxide-hydroxide nanoparticles with well-defined sizes and properties. ajol.inforesearchgate.netajol.info This method utilizes a water-in-oil microemulsion, which consists of nanosized water droplets dispersed within a continuous oil phase, stabilized by a surfactant. ajol.infonih.gov These water droplets act as nanoreactors, confining the reaction and controlling the nucleation and growth of the nanoparticles. nih.gov

In a typical synthesis, a microemulsion containing the iron precursor (e.g., FeCl₃) is prepared. ajol.info A precipitating agent, such as ammonia (B1221849) solution or tetrabutylammonium (B224687) hydroxide, is then introduced to initiate the formation of iron oxide-hydroxide nanoparticles within the water droplets. ajol.inforesearchgate.net The size of the resulting nanoparticles can be controlled by adjusting parameters like the water-to-surfactant ratio and the concentration of the reactants. researchgate.netnih.gov This method has been used to produce 2-line ferrihydrite-like structures with particle sizes in the range of 5-10 nm. ajol.info The synthesized nanoparticles often exhibit high surface areas. researchgate.net

Co-precipitation Methods for Supported this compound Catalysts

Co-precipitation is a widely utilized method for synthesizing highly effective supported this compound catalysts. This technique involves the simultaneous precipitation of the active catalytic species and the support precursor from a solution mixture. The key advantage of this method is the potential for high dispersion of the active metal on the support, which can lead to enhanced catalytic activity. ionike.com

The process typically involves preparing an aqueous solution containing the precursor salts of both the support (iron) and the active metal (e.g., gold, palladium). This mixture is then added to a solution that induces precipitation, often a basic solution like sodium carbonate, while maintaining a specific pH. ionike.comd-nb.info Following precipitation, the solid is aged, filtered, washed thoroughly to remove any remaining ions, and then dried, often at low temperatures without calcination, to preserve the hydroxide form and the small particle size of the catalyst. ionike.comionike.com

Research has demonstrated the effectiveness of this method for various catalytic applications, particularly for carbon monoxide (CO) oxidation. For instance, a palladium (Pd) catalyst supported on this compound, prepared via co-precipitation, showed exceptionally high activity for CO oxidation even at temperatures as low as -15 °C. ionike.com Similarly, gold (Au) catalysts supported on this compound, also prepared by co-precipitation at room temperature, have proven to be highly effective for the selective oxidation of CO, even in the presence of hydrogen. rsc.org The high activity is often attributed to the large amount of hydroxyl groups on the support surface, which may play a crucial role in the adsorption and activation of oxygen. ionike.com

Table 1: Research Findings on Co-precipitation of Supported this compound Catalysts

| Active Metal | Preparation Details | Key Findings | Application | Reference |

| Palladium (Pd) | Co-precipitation of H₂PdCl₄ and ferric nitrate (B79036) with Na₂CO₃ solution (pH ~8.5), dried at 60°C, reduced at 50°C. | The support was a mixture of Fe(OH)x and Fe₃O₄. Pd was highly dispersed. Showed total CO conversion at -15°C. | CO Oxidation | ionike.com |

| Gold (Au) | Co-precipitation of HAuCl₄ and Fe(NO₃)₃·9H₂O with Na₂CO₃ solution at room temperature, without subsequent heat treatment. | Highly effective for selective CO oxidation at lower temperatures. | Selective CO Oxidation | ionike.comrsc.org |

| Gold (Au) | Co-precipitation using HAuCl₄ and Fe(NO₃)₃·9H₂O poured into a Na₂CO₃ solution at 353 K. | Resulting catalyst was effective for selective oxidation of o-hydroxybenzylalcohol and hydrogenation of α,β unsaturated aldehydes and ketones. | Fine Chemical Synthesis | d-nb.info |

Synthesis from Natural Resources

Production of this compound from Iron Ore

The synthesis of this compound from iron ore is a multi-step process aimed at extracting and purifying the iron content from its natural mineral form. Common iron ores used for this purpose include hematite (B75146) and magnetite. walshmedicalmedia.com

The general procedure involves the following stages:

Ore Beneficiation : The extracted iron ore is first processed to increase its iron concentration. This involves physical methods such as crushing, grinding, and magnetic separation to remove major impurities like silica (B1680970) and alumina. walshmedicalmedia.com

Roasting : The beneficiated ore is then roasted at high temperatures. This thermal decomposition step helps to convert the iron minerals into a more reactive form, often ferric oxide, releasing gaseous byproducts. walshmedicalmedia.com

Leaching : The roasted material undergoes leaching, where it is treated with an acid or alkali to dissolve the iron and separate it from the remaining insoluble impurities. walshmedicalmedia.com

Precipitation : Finally, this compound is precipitated from the iron-rich leach solution. This is achieved by adding a precipitating agent, such as sodium hydroxide or ammonium (B1175870) hydroxide, which causes the soluble ferric ions (Fe³⁺) to react and form solid this compound (Fe(OH)₃). walshmedicalmedia.comtestbook.com This precipitate can then be separated, washed, and dried.

This method provides a direct route to producing iron compounds from abundant natural resources, offering a potentially sustainable supply chain for various industrial applications. walshmedicalmedia.com

Extraction from Industrial Waste Streams

Industrial waste streams often contain significant concentrations of iron, which can be recovered in the form of this compound. This approach not only provides a valuable product from waste but also helps in mitigating environmental pollution. mdpi.comresearchgate.net

Acid Mine Drainage (AMD)

Acid mine drainage is a significant environmental issue characterized by low pH and high concentrations of dissolved metals, including iron. usgs.govwikipedia.org When the pH of AMD is raised, typically through contact with neutralizing agents or fresh water, the soluble ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺), which then precipitates as this compound. wikipedia.org This yellow-orange precipitate is often referred to as "yellow boy". wikipedia.org

The process can be controlled to selectively recover this compound. For example, by adjusting the pH to around 3.5 using calcium carbonate, this compound can be precipitated and separated from other metals present in the mine water. mdpi.com This recovered this compound can be processed further for applications such as pigments. mdpi.com Research has also shown the synthesis of aluminium-enriched ferric oxide-hydroxide from AMD via selective precipitation, which can be used as an effective adsorbent for pollutants like arsenate. bohrium.com

Steel Pickling Liquor

The steel industry generates large volumes of waste pickling liquor, an acidic solution containing high concentrations of dissolved iron salts (primarily ferrous chloride or ferrous sulfate) used to remove surface oxides from steel. aidic.itmetaljournal.com.uafrontiersin.org This waste can be treated to recover iron as this compound.

A common method involves reactive precipitation. The process typically includes:

Oxidation : The ferrous iron (Fe²⁺) in the liquor is oxidized to ferric iron (Fe³⁺). This can be achieved using an oxidizing agent like hydrogen peroxide or by aeration. aidic.itgoogle.com

Precipitation : An alkaline reactant, such as ammonium hydroxide or sodium hydroxide, is added to the solution. aidic.it This raises the pH, causing the ferric ions to precipitate as this compound. The pH is carefully controlled to ensure selective precipitation of iron, as other metals like zinc may also be present in the waste stream. aidic.it For instance, maintaining a pH of around 4 allows for the precipitation of Fe(OH)₃ while keeping zinc ions in solution. aidic.it

Studies have demonstrated high recovery efficiency and purity, with one process reporting a 99.9% recovery of iron, yielding a Fe(OH)₃ product with 99% purity. aidic.it The recovered this compound can be sold for use in industries such as paint manufacturing or wastewater treatment. aidic.it

Table 2: Summary of this compound Extraction from Industrial Waste Streams

| Waste Stream | Source Industry | Process Description | Key Parameters | Recovered Product | Reference |

| Acid Mine Drainage (AMD) | Mining | Neutralization and selective precipitation. | pH adjustment to ~3.5 using CaCO₃. | This compound for pigment production. | mdpi.com |

| Acid Mine Drainage (AMD) | Mining | Selective precipitation, thermal activation, and ball milling. | Use of NaOH for selective precipitation. | Aluminium enriched ferric oxide-hydroxide for arsenate adsorption. | bohrium.com |

| Steel Pickling Liquor | Steel Manufacturing / Hot-dip Galvanizing | Oxidation of Fe²⁺ to Fe³⁺ followed by reactive precipitation. | Oxidation with H₂O₂; precipitation with NH₄OH at pH ~4. | High purity (99%) Fe(OH)₃. | aidic.it |

| Metal Finishing Wastewater | Metal Plating | Aeration to oxidize Fe(OH)₂ to Fe(OH)₃ followed by pH adjustment. | pH lowered to 4-6 to dissolve other metals, then aerated to precipitate Fe(OH)₃. | Recovered this compound. | google.com |

| Dilute Acid Recovery Filtrate | Titanium Dioxide Production | Dissolution of filter salts, multi-stage pH adjustment and precipitation. | Initial pH <1, then adjusted to 3.5 to remove impurities, then to 7.8 to precipitate Fe(OH)₃. | Iron hydroxide. | google.com |

Advanced Characterization of Ferric Hydroxide

Structural and Morphological Elucidation Techniques

X-ray diffraction (XRD) is a fundamental and powerful technique for identifying the crystalline phases and polymorphs of ferric hydroxide (B78521). protoxrd.comintertek.com Different forms of ferric hydroxide, such as goethite (α-FeOOH), lepidocrocite (γ-FeOOH), and the poorly crystalline ferrihydrite, exhibit distinct XRD patterns based on their unique crystal structures. protoxrd.comresearchgate.net XRD can distinguish between these polymorphs, which is crucial as they possess different properties. intertek.com

For instance, the XRD pattern of goethite shows characteristic sharp peaks corresponding to its orthorhombic crystal structure, with a standard pattern available in the JCPDS PDF database (JCPDS 29-713) for phase identification. scielo.org.mx In contrast, ferrihydrite, being amorphous or poorly crystalline, displays broad and diffuse diffraction peaks. mdpi.comiwaponline.com Lepidocrocite also has a unique XRD pattern that allows for its identification. researchgate.netacs.org

Research has demonstrated the utility of XRD in monitoring the transformation of this compound phases. For example, studies have used XRD to observe the transformation of ferrihydrite into more crystalline phases like goethite and lepidocrocite under various conditions. mdpi.comacs.orglib4ri.ch The presence and evolution of specific diffraction peaks, such as those for lepidocrocite at 14.14° and 27.05° 2θ, can be tracked over time to understand the transformation kinetics. acs.orglib4ri.ch Furthermore, quantitative analysis of XRD patterns, often using Rietveld refinement, can determine the relative abundance of each polymorph in a mixed-phase sample. researchgate.net However, for some nanoscale iron oxides with very similar diffraction patterns and broad peaks, like magnetite and maghemite, differentiation by XRD alone can be challenging. acs.org

Electron Microscopy (SEM, TEM, HR-TEM) for Morphology and Nanoscale Features

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HR-TEM), are indispensable for visualizing the morphology and nanoscale features of this compound particles. mdpi.comnih.gov

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure and primary particle size. TEM analysis has been used to estimate the crystallite size of hydrous ferric oxide, revealing diameters in the nanometer range (e.g., 1.9 ± 0.5 nm). sonar.ch TEM images can show uniform, small nanoparticles and, in combination with electron diffraction, can confirm their crystallinity. researchgate.net For instance, TEM has been instrumental in observing the transition from amorphous ferrihydrite to crystalline magnetite-maghemite phases. ucl.ac.uk

High-Resolution Transmission Electron Microscopy (HR-TEM) provides atomic-level resolution, enabling the detailed characterization of crystal lattice fringes and defects. HR-TEM is particularly useful for studying the fine structural features of nanoscale iron oxides. rsc.org It can help in understanding the growth mechanisms of different polymorphs and the nature of their interfaces.

Combined, these microscopy techniques provide a comprehensive picture of the physical form of this compound, from macro-scale aggregates down to the atomic arrangement within individual nanoparticles. mdpi.com

Surface and Porosity Characterization

The specific surface area of this compound is a critical parameter that significantly influences its reactivity and adsorptive capacity. The Brunauer-Emmett-Teller (BET) method is the most common technique used to determine the specific surface area of porous materials like this compound. bibliotekanauki.plresearchgate.net This technique involves the physisorption of a gas, typically nitrogen, onto the solid surface at cryogenic temperatures.

The BET surface area of this compound can vary widely depending on its synthesis method, crystallinity, and particle size. For instance, granular this compound (GFH) has been reported to have BET surface areas ranging from 120 to 300 m²/g. mdpi.com One study reported a specific surface area of 158 m²/g for a granular this compound material, while another found a value of 235 ± 8 m²/g. bibliotekanauki.plnih.gov Amorphous this compound powders can exhibit even higher surface areas, with one study reporting 220.6 m²/g. iwaponline.com The general observation is that a higher degree of crystallinity corresponds to a lower specific surface area. tandfonline.com

The Langmuir method is another model used to analyze gas adsorption data to determine surface area, although the BET method is more widely applied for porous materials. tandfonline.comresearchgate.net The surface area is a key factor in applications such as adsorption, as a larger surface area generally provides more active sites for interaction with other substances.

Pore Size Distribution Analysis

The porosity of this compound plays a crucial role in its application as an adsorbent, as it governs the accessibility of the internal surface area to adsorbates. The pore size distribution provides detailed information about the volume and size of the pores within the material. This is typically determined from the analysis of nitrogen adsorption-desorption isotherms. tandfonline.comresearchgate.net

This compound materials can possess a range of pore sizes, including micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). google.comrsc.org For example, a granular this compound was found to have a micropore volume of 0.0216 cm³/g and a mesopore volume of 0.0805 cm³/g, with pore sizes ranging from 1.4 nm to 28.3 nm. bibliotekanauki.pl Another study on GFH reported a micropore volume of approximately 0.0394 cm³/g and a mesopore volume of about 0.0995 cm³/g. nih.gov

The distribution of pore sizes can be influenced by the synthesis and processing of the this compound. For instance, drying of hydrous ferric oxide aggregates can lead to a reduction in porosity and a shift to smaller pore diameters. sonar.ch The pore structure is critical, as it can affect the diffusion of molecules within the particles, which can be a rate-limiting step in processes like adsorption. nih.gov The analysis of pore size distribution, often using models like the Barrett-Joyner-Halenda (BJH) method or Density Functional Theory (DFT), is therefore essential for a complete characterization of this compound adsorbents. tandfonline.comrsc.org

Surface Electrokinetic Properties via Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. For this compound, the zeta potential is highly dependent on the pH of the surrounding aqueous medium. jmaterenvironsci.comusgs.gov The surface of this compound contains hydroxyl groups (Fe-OH) that can undergo protonation (Fe-OH₂⁺) at low pH or deprotonation (Fe-O⁻) at high pH. jmaterenvironsci.com

The point of zero charge (PZC) or isoelectric point (IEP) is the pH at which the net surface charge of the this compound particles is zero. jmaterenvironsci.comasianpubs.orgmarkpyman.com At pH values below the PZC/IEP, the surface is positively charged, and above this pH, it is negatively charged. jmaterenvironsci.comusgs.gov The reported PZC/IEP for this compound and its polymorphs varies considerably, typically ranging from pH 5.5 to 9. jmaterenvironsci.comcambridge.org For example, some studies have found the isoelectric point of goethite and ferrihydrite to be around pH 8. nih.gov Another study determined the PZC and IEP of an iron(III) hydroxide to be 7.45 ± 0.1 and 7.65 ± 0.1, respectively. asianpubs.org However, values as low as 3.2 for natural goethite and up to 8.8 for amorphous iron oxide have also been reported. psu.edu

Zeta potential measurements are crucial for understanding the interaction of this compound with charged species in solution. For instance, positively charged this compound nanoparticles with a zeta potential of around +30 mV have been observed. researchgate.net The surface charge determines the electrostatic attraction or repulsion of ions and other charged particles, which is fundamental to its use in applications like coagulation and adsorption. usgs.gov

Interactive Data Table: Physicochemical Properties of this compound Polymorphs

Spectroscopic and Elemental Analysis

The advanced characterization of this compound involves a suite of sophisticated analytical techniques to elucidate its chemical bonding, surface properties, elemental composition, and the presence of any radical species. These methods provide a comprehensive understanding of the material's structure and purity.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the sample. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

In the analysis of this compound, several key absorption bands are typically observed. A broad band in the region of 3420 cm⁻¹ is attributed to the stretching vibrations of hydroxyl (-OH) groups. researchgate.net The presence of Fe-O-H bending vibrations can be identified by peaks around 894 cm⁻¹. researchgate.net Furthermore, the stretching vibrations of Fe-O bonds in the this compound structure are typically observed at lower wavenumbers, around 465 cm⁻¹ and 551 cm⁻¹. ijirset.com The presence of adsorbed water can also be detected by a band around 1628 cm⁻¹. ijirset.com

The following table summarizes the characteristic FT-IR absorption bands for this compound and their corresponding assignments:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3420 | -OH stretching vibrations | researchgate.net |

| ~1628 | H-O-H bending vibrations (adsorbed water) | ijirset.com |

| ~894 | Fe-O-H bending vibrations | researchgate.net |

| ~551 | Fe-O stretching vibrations | ijirset.com |

| ~465 | Fe-O stretching vibrations | ijirset.com |

These spectral features provide direct evidence for the chemical structure of this compound and can be used to monitor changes in the material due to different synthesis conditions or subsequent treatments.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis is crucial for confirming the presence of iron and oxygen and determining the oxidation state of iron. The Fe 2p spectrum of this compound exhibits characteristic peaks. The Fe 2p₃/₂ peak is typically observed around 711.0 eV, and the Fe 2p₁/₂ peak is found at approximately 724.6 eV. researchgate.net The presence of satellite peaks at higher binding energies, around 719.2 eV and 733.3 eV, are indicative of the Fe³⁺ oxidation state. researchgate.net

The O 1s spectrum provides further insight into the chemical environment of oxygen. It can be deconvoluted into multiple peaks representing different oxygen species. A peak around 529.5 eV can be attributed to the Fe-O bonds in the lattice, while a peak near 530.8 eV indicates the presence of hydroxyl (OH) groups. mdpi.com A third peak at approximately 532.2 eV may correspond to weakly adsorbed oxygen or water molecules on the surface. mdpi.com

The following table summarizes the typical binding energies observed in the XPS analysis of this compound:

| Spectral Region | Peak | Binding Energy (eV) | Assignment | Reference |

| Fe 2p | Fe 2p₃/₂ | ~711.0 | Fe³⁺ | researchgate.net |

| Fe 2p₁/₂ | ~724.6 | Fe³⁺ | researchgate.net | |

| Satellite | ~719.2 | Fe³⁺ Shake-up Satellite | researchgate.net | |

| Satellite | ~733.3 | Fe³⁺ Shake-up Satellite | researchgate.net | |

| O 1s | ~529.5 | Lattice Oxygen (Fe-O) | mdpi.com | |

| ~530.8 | Hydroxyl Groups (-OH) | mdpi.com | ||

| ~532.2 | Adsorbed Oxygen/Water | mdpi.com |

These XPS data are instrumental in verifying the surface chemistry of this compound, confirming the +3 oxidation state of iron, and identifying the different forms of oxygen present.

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) for Elemental Composition and Impurity Assessment

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) are highly sensitive analytical techniques used to determine the elemental composition of a sample and to quantify trace impurities. These methods are essential for assessing the purity of synthesized this compound.

In AAS, a sample is vaporized and atomized in a flame or graphite (B72142) furnace. A light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of the element.

ICP techniques, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectrometry (ICP-AES), utilize a high-temperature plasma to excite atoms to higher energy levels. In ICP-AES, the light emitted as the atoms return to their ground state is measured, with the wavelength and intensity of the emission corresponding to the element and its concentration. In ICP-MS, the ions produced in the plasma are separated by their mass-to-charge ratio, allowing for the determination of elemental and isotopic composition with very low detection limits.

For this compound, these techniques are employed to accurately determine the iron content and to detect the presence of any metallic or non-metallic impurities that may have been introduced during the synthesis process. For instance, ICP-MS can be used to determine ultra-trace concentrations of various elements after a coprecipitation step with Fe(OH)₃. researchgate.netiaea.org This is crucial for applications where high purity is required. The accuracy of these methods allows for the verification of the stoichiometry of the this compound and ensures that the material meets the required quality standards for its intended use.

Electron Spin Resonance (ESR) for Radical Species Identification

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for the identification and characterization of free radicals.

In the context of this compound, ESR can be utilized to investigate the generation of radical species, such as the hydroxyl radical (•OH), particularly in processes where this compound acts as a catalyst or is subjected to photochemical reactions. researchgate.net While ferric iron (Fe³⁺) itself is a paramagnetic ion and can produce an ESR signal, the technique is particularly valuable for studying reactive oxygen species (ROS) that may be formed on the surface of this compound. nih.gov

To detect short-lived radicals like •OH, a technique called spin trapping is often employed. e3s-conferences.org A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR. acs.org The resulting ESR spectrum has a characteristic hyperfine splitting pattern that allows for the unambiguous identification of the original radical. For example, the DMPO-OH adduct gives a characteristic 1:2:2:1 quartet signal. nih.gov

ESR studies can confirm that the hydroxyl radical is the main radical species produced in certain reactions involving iron compounds. nih.gov The intensity of the ESR signal is proportional to the concentration of the radical species, allowing for quantitative analysis. nih.gov

Thermal Behavior and Phase Transformation Studies

The investigation of the thermal behavior of this compound is critical for understanding its stability, decomposition pathways, and the formation of subsequent iron oxide phases.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA curves typically show distinct weight loss stages. The initial weight loss, occurring at temperatures up to around 200°C, is generally attributed to the removal of physically adsorbed and loosely bound water. A more significant weight loss occurs at higher temperatures, corresponding to the dehydroxylation of this compound, where structural hydroxyl groups are lost as water, leading to the transformation into iron oxides. tidjma.tntidjma.tn For example, the dehydration of Fe(OH)₃ has been noted to occur at approximately 260°C. mdpi.com In some forms of iron(III) (oxy)hydroxide, like goethite, dehydroxylation can occur between 172°C and 310°C. mdpi.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting DSC curve shows endothermic or exothermic peaks corresponding to thermal events. The dehydration of this compound is an endothermic process, and DSC can pinpoint the temperature at which this occurs. Following dehydration, exothermic peaks may be observed, indicating the crystallization of amorphous iron oxide into more stable crystalline phases like hematite (B75146) (α-Fe₂O₃) or maghemite (γ-Fe₂O₃). researchgate.net For instance, the transformation of γ-Fe₂O₃ to α-Fe₂O₃ can be observed as an exothermic event at temperatures above 380°C. researchgate.net

The combination of TGA and DSC provides a comprehensive picture of the thermal decomposition of this compound, as illustrated in the following table which conceptualizes typical thermal events:

| Temperature Range (°C) | Technique | Observation | Process |

| 25 - 200 | TGA | Initial weight loss | Removal of adsorbed water |

| DSC | Endothermic peak | Desorption of water | |

| 200 - 400 | TGA | Significant weight loss | Dehydroxylation (loss of structural water) |

| DSC | Endothermic peak | Decomposition of Fe(OH)₃ to an iron oxide | |

| > 400 | DSC | Exothermic peak | Crystallization of amorphous iron oxide to hematite (α-Fe₂O₃) |

These analyses are fundamental for determining the thermal stability of this compound and for understanding the conditions required to produce specific iron oxide polymorphs through thermal treatment.

Crystallization Behavior and Transformation Processes

Initially, the hydrolysis of ferric solutions yields mono- and dinuclear species that interact to form polynuclear species. researchgate.net These polynuclear entities eventually age into either crystalline compounds or an amorphous precipitate known as amorphous this compound hydrate. researchgate.net This amorphous form, also referred to as hydrous ferric oxide, is thermodynamically unstable and undergoes gradual transformation. researchgate.netpdx.edu The freshly precipitated, or "active," form of amorphous this compound changes over time into an "inactive," aged form. pdx.edu Further aging over months or years leads to a slow conversion into more stable crystalline forms such as goethite and hematite. pdx.edu In some instances, akaganeite and lepidocrocite may also form during the aging process. pdx.edu

The transformation of amorphous this compound is a complex process influenced by several factors, with pH being the primary determinant. researchgate.net Other significant factors include temperature and the presence of various additives. researchgate.net The crystallization of this compound into more stable phases like goethite and hematite is a critical process that affects the mobility of pollutants in natural waters. mdpi.com

The transformation of ferrihydrite, a common form of amorphous this compound, into goethite and hematite occurs through competing mechanisms. rruff.info Goethite formation is favored in acidic (pH ≤ 5) and alkaline (pH ≥ 10) conditions and is thought to proceed through a dissolution and recrystallization process. rruff.inforesearchgate.net In this mechanism, Fe(III) ions from the dissolution of ferrihydrite precipitate as goethite. rruff.info Conversely, hematite formation is dominant under neutral pH conditions (pH 7-8) and is believed to occur via dehydration and internal atomic rearrangement within the solid ferrihydrite aggregates. rruff.inforesearchgate.net

Temperature also plays a crucial role in the transformation process. Higher temperatures generally accelerate the transformation rates. acs.orgnih.gov For instance, at elevated temperatures, the crystallization of ferrihydrite to hematite can begin within minutes. acs.org Studies have shown that regardless of the pH, ferrihydrite tends to transform into hematite at temperatures above 50°C. researchgate.net The rate of transformation of two-line ferrihydrite to hematite has been observed to increase with rising temperatures across all studied pH levels, following first-order reaction kinetics. nih.gov

The presence of other substances can also significantly impact the crystallization pathway. Most additives tend to slow down the transformation process. researchgate.net By inhibiting the formation of goethite, some additives can lead to an increased proportion of hematite in the final product. researchgate.net Certain additives may even directly promote the formation of hematite. researchgate.net The presence of ferrous iron (Fe(II)) can act as a catalyst, particularly at circumneutral pH where ferrihydrite is highly insoluble. leeds.ac.uk In the presence of Fe(II), ferrihydrite can readily transform to goethite, a process that is otherwise kinetically slow at neutral pH. leeds.ac.uk

The transformation process can also be viewed as a two-stage crystallization. For example, it has been observed that two-line ferrihydrite transforms to hematite via an intermediary goethite phase. nih.gov With extended reaction time, the amount of hematite increases while goethite decreases. nih.gov

The table below summarizes the influence of pH and temperature on the transformation products of ferrihydrite.

| Condition | Primary Transformation Product | Transformation Mechanism | Reference |

| Acidic (pH ≤ 5) | Goethite (α-FeOOH) | Dissolution and Recrystallization | rruff.inforesearchgate.net |

| Neutral (pH 7-8) | Hematite (α-Fe₂O₃) | Dehydration and Internal Rearrangement | rruff.inforesearchgate.net |

| Alkaline (pH ≥ 10) | Goethite (α-FeOOH) | Dissolution and Recrystallization | rruff.inforesearchgate.net |

| Elevated Temperature (>50°C) | Hematite (α-Fe₂O₃) | --- | researchgate.net |

The physical characteristics of the resulting crystalline phases are also influenced by the transformation conditions. For example, the crystallinity of both goethite and hematite has been found to be poorer when they are present in smaller proportions in the final mixture. rruff.info

Adsorption and Sorption Mechanisms of Ferric Hydroxide

Adsorption Kinetics and Thermodynamics

The study of adsorption kinetics provides insight into the rate of adsorbate uptake, which is a critical factor for process design. Thermodynamic analysis, on the other hand, reveals the spontaneity and energetic favorability of the adsorption process.

The kinetics of adsorption on ferric hydroxide (B78521) are often analyzed using pseudo-first-order and pseudo-second-order models to determine the controlling mechanisms of the adsorption process. mdpi.comresearchgate.net The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comimpactfactor.org

| Adsorbent | Kinetic Model | qe (exp) (mg/g) | qe (calc) (mg/g) | k1 (h-1) or k2 (g/mgh) | R2 |

|---|---|---|---|---|---|

| Granular this compound (GFH) | Pseudo-First-Order | 4.50 | 2.15 | 0.45 | 0.899 |

| Pseudo-Second-Order | 4.50 | 4.72 | 0.06 | 0.998 | |

| Milled this compound | Pseudo-First-Order | 3.20 | 1.55 | 0.95 | 0.921 |

| Pseudo-Second-Order | 3.20 | 3.28 | 0.34 | 0.999 | |

| Ultrasonicated this compound | Pseudo-First-Order | 4.00 | 2.21 | 1.02 | 0.945 |

| Pseudo-Second-Order | 4.00 | 4.11 | 0.21 | 0.999 |

Adsorption isotherms are fundamental to describing how adsorbates interact with adsorbent surfaces and are critical for optimizing the use of adsorbents. byjus.com The Langmuir and Freundlich models are the most commonly used isotherms to analyze adsorption equilibrium data.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, with no interaction between adsorbed molecules. byjus.comwikipedia.org The Freundlich isotherm, in contrast, is an empirical model that describes multilayer adsorption on heterogeneous surfaces and assumes that the adsorption energy decreases logarithmically as the fraction of occupied sites increases. wikipedia.orgacs.org

For the adsorption of many substances, including phosphate and arsenate, onto this compound, the Langmuir model often provides a good fit to the experimental data, suggesting that the adsorption primarily occurs as a monolayer on the surface. mdpi.comresearchgate.net For example, the adsorption of phosphate onto various forms of granular this compound was well-correlated with the Langmuir model. mdpi.com

| Adsorbent | Isotherm Model | Parameters | R2 |

|---|---|---|---|

| Granular this compound (GFH) | Langmuir | qmax = 6.9 mg/g, KL = 0.25 L/mg | 0.995 |

| Freundlich | KF = 1.86 (mg/g)(L/mg)1/n, n = 2.72 | 0.978 | |

| Milled this compound | Langmuir | qmax = 4.8 mg/g, KL = 0.45 L/mg | 0.998 |

| Freundlich | KF = 1.62 (mg/g)(L/mg)1/n, n = 3.55 | 0.965 | |

| Ultrasonicated this compound | Langmuir | qmax = 6.5 mg/g, KL = 0.38 L/mg | 0.997 |

| Freundlich | KF = 2.01 (mg/g)(L/mg)1/n, n = 3.11 | 0.981 |

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to determine the spontaneity and nature of the adsorption process. scirp.org The Gibbs free energy change indicates the degree of spontaneity of an adsorption process; a negative value signifies that the adsorption is spontaneous. scirp.orglibretexts.org The enthalpy change distinguishes between endothermic (positive ΔH°) and exothermic (negative ΔH°) processes, while the entropy change reflects the change in randomness at the solid-solution interface. scirp.orgcarleton.edu

These parameters are typically determined by conducting adsorption experiments at different temperatures and analyzing the data using the van't Hoff equation. scirp.org For many adsorption processes involving this compound, the negative values of ΔG° confirm the spontaneous nature of the adsorption. acs.org A positive ΔH° value suggests the process is endothermic, meaning adsorption is more favorable at higher temperatures. A positive ΔS° indicates increased randomness at the solid-liquid interface during the adsorption process. scirp.org For example, the formation of a ferric arsenate complex from Fe³⁺ and H₂AsO₄⁻ ions yielded a Gibbs free energy of -448.2 kJ mol⁻¹, indicating a thermodynamically spontaneous process. researchgate.net

| Metal Ion | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Cu2+ | 303 | -2.85 | 35.42 | 126.34 |

| 313 | -4.11 | |||

| 323 | -5.38 | |||

| Ni2+ | 303 | -1.97 | 29.87 | 105.11 |

| 313 | -3.02 | |||

| 323 | -4.07 | |||

| Zn2+ | 303 | -1.15 | 24.56 | 84.85 |

| 313 | -2.00 | |||

| 323 | -2.85 |

Surface Complexation and Ligand Exchange

The strong adsorption of oxyanions like arsenate and phosphate onto this compound is primarily attributed to the formation of chemical bonds with the surface, a process known as surface complexation.

The adsorption mechanism for oxyanions such as arsenate and phosphate on this compound involves the formation of inner-sphere complexes. nih.govusda.gov An inner-sphere complex is one in which the adsorbing ion bonds directly to the surface metal ion (Fe(III) in this case) without any water molecules in between. usda.gov This type of bonding is strong and specific.

Spectroscopic evidence and molecular modeling have confirmed that arsenate and phosphate form inner-sphere complexes with this compound surfaces. nih.govgeologyscience.ru These complexes can be monodentate (the oxyanion binds to one surface iron atom) or bidentate (the oxyanion binds to two surface iron atoms). nih.govgeologyscience.ru For arsenate, bidentate, binuclear complexes are often considered the most stable and energetically favored form on this compound surfaces. nih.govgeologyscience.ru The formation of these stable complexes is a key reason for this compound's high efficiency in removing arsenic from water. nih.gov Similarly, phosphate adsorption is also understood to occur through the formation of inner-sphere surface complexes. slu.se

The formation of inner-sphere complexes occurs via a ligand exchange mechanism. nih.govusda.govnih.gov The surface of this compound in water is covered with hydroxyl (-OH) and aquo (-OH₂) groups. During the adsorption of an oxyanion, the anion displaces one or more of these surface functional groups to bind directly to the structural iron. nih.govusda.gov

This process can be represented by the following general reaction, where S-OH represents a surface hydroxyl group on this compound and L⁻ is the adsorbing anion:

S-OH + L⁻ ⇌ S-L + OH⁻

This ligand exchange is a key characteristic of specific adsorption. usda.gov The reaction is strongly dependent on pH, as the charge of both the this compound surface and the anion species in solution are pH-dependent. nih.gov Studies have demonstrated that for each mole of phosphate adsorbed, a corresponding amount of hydroxide ions is released, providing direct evidence for the ligand exchange mechanism. usda.gov The stability of the resulting inner-sphere complex often leads to very slow desorption kinetics, making the adsorption process largely irreversible under constant pH conditions. usda.gov

Monodentate and Bidentate Complexation Configurations

The adsorption of various ions onto the surface of this compound is often governed by the formation of inner-sphere complexes, which involve a direct chemical bond between the ion and the iron atoms on the adsorbent surface. These complexes can be categorized into different configurations, primarily monodentate and bidentate, which describe how the adsorbing species (ligand) binds to the central iron atom(s).

Monodentate Complexation: In this configuration, the adsorbing ion binds to a single iron center on the this compound surface through one donor atom. This creates a single chemical bond. For example, in the case of arsenate adsorption, a monodentate complex is formed when one of the oxygen atoms of the arsenate tetrahedron replaces a hydroxyl group or water molecule on the this compound surface, bonding to one iron atom. researchgate.net Studies have suggested that at low surface coverage, arsenate is primarily retained through the formation of these monodentate complexes. researchgate.net

Bidentate Complexation: This configuration involves the adsorbing ion binding to the this compound surface through two donor atoms. This can occur in two ways:

Bidentate Mononuclear: The ion binds to the same iron atom at two different coordination sites.

Bidentate Binuclear: The ion bridges between two different adjacent iron atoms, forming a more stable, ring-like structure on the surface. semanticscholar.orgnih.gov

Bidentate complexes, particularly the binuclear type, are generally more stable than monodentate complexes due to the chelate effect. semanticscholar.org Spectroscopic evidence has shown that at higher surface coverages, arsenate tends to form more stable bidentate binuclear and mononuclear complexes. researchgate.net The transition from monodentate to bidentate complexation is a key aspect of the adsorption mechanism and can be influenced by factors such as surface loading and pH. semanticscholar.org While monodentate complexes may form faster, the conversion to the more energetically favorable bidentate complexes can be a slower process, contributing to the observed biphasic kinetics of adsorption where a rapid initial uptake is followed by a much slower approach to equilibrium. semanticscholar.org

It has also been proposed that even more complex configurations, such as tridentate complexes, may form, which could contribute to the extremely slow desorption rates observed for some strongly bound ions like arsenate. doe.gov

Influencing Factors on Adsorption Performance

Role of pH in Adsorption Capacity and Rate

The pH of the aqueous solution is a critical parameter that significantly influences both the capacity and rate of adsorption onto this compound. This is primarily due to its effect on the surface charge of the adsorbent and the chemical form (speciation) of the adsorbing substance.

The surface of this compound contains hydroxyl functional groups (Fe-OH). Depending on the pH, these groups can undergo protonation (Equation 1) or deprotonation (Equation 2):

Fe-OH + H⁺ ↔ Fe-OH₂⁺ (at low pH)

Fe-OH ↔ Fe-O⁻ + H⁺ (at high pH)

The pH at which the net surface charge is zero is known as the point of zero charge (pzc). For this compound, the pzc typically lies in the range of pH 7 to 9. semanticscholar.org Below the pzc, the surface is predominantly positively charged, favoring the adsorption of anions through electrostatic attraction. Above the pzc, the surface becomes negatively charged, leading to electrostatic repulsion of anions but favoring the adsorption of cations. nih.gov

Anion Adsorption: For anions such as arsenate, phosphate, and fluoride (B91410), adsorption capacity is generally highest at acidic to neutral pH and decreases significantly as the pH increases into the alkaline range. d-nb.inforesearchgate.net This is because at higher pH values, two factors work against adsorption: the this compound surface becomes more negatively charged, and the concentration of competing hydroxide ions (OH⁻) increases, both of which repel the negatively charged anions. d-nb.info

Cation Adsorption: Conversely, the removal of cations like cadmium (Cd²⁺) and copper (Cu²⁺) by this compound is enhanced at higher pH values. cbseacademic.nic.in As the pH increases, the surface becomes more negatively charged, increasing the electrostatic attraction for positively charged metal ions. However, at very high pH levels, the removal mechanism can be complicated by the precipitation of metal hydroxides. cbseacademic.nic.in

The following table summarizes research findings on the effect of pH on the removal of various ions by this compound.

| Ion | Optimal pH Range for Adsorption | Reason for pH Dependence | Reference |

|---|---|---|---|

| Arsenate (As(V)) | Acidic to Neutral (Decreases above pzc) | Surface becomes negatively charged, causing electrostatic repulsion. | nih.gov |

| Phosphate (PO₄³⁻) | Acidic (Optimal removal at pH ≤ 6.0) | Increased electrostatic repulsion at higher pH. | researchgate.netresearchgate.net |

| Fluoride (F⁻) | Acidic (Decreases sharply above pH 8) | Increased negative surface charge and competition from OH⁻ ions. | d-nb.info |

| Chromate (B82759) (Cr(VI)) | Acidic (Increases with decreasing pH) | Positive surface charge at low pH increases affinity for anionic chromates. | researchgate.net |

| Cadmium (Cd²⁺) | Neutral to Alkaline (Increases from pH 6 to 8) | Increased negative surface charge enhances electrostatic attraction of cations. | cbseacademic.nic.in |

Effects of Particle Size and Surface Area on Adsorption Efficiency

The physical properties of this compound, particularly its particle size and specific surface area, are fundamental to its performance as an adsorbent. Generally, adsorption is a surface phenomenon, and thus, modifications to these physical characteristics can lead to significant changes in both the rate of adsorption and the total uptake capacity.

Particle Size: Reducing the particle size of an adsorbent, for a given mass, increases the external surface area available for interaction with contaminants. More importantly, it reduces the diffusion path length that a contaminant molecule must travel to reach internal adsorption sites within the particle's pore structure. This leads to a marked increase in the rate of adsorption. researchgate.net

Studies comparing granular this compound (GFH) with micro-sized materials derived from it have demonstrated this effect clearly. For instance, reducing GFH particles from the millimeter range to the micrometer range can increase the kinetic constant of adsorption by several folds. nih.gov Adsorption equilibrium is reached much faster with smaller particles; for example, equilibrium for chromate adsorption was reached in 60 minutes for particles smaller than 63 µm, while it took 240 minutes for particles in the 125-300 µm range. researchgate.net

Surface Area: The specific surface area, typically measured in m²/g, is a direct measure of the total surface (both external and internal within pores) available for adsorption. A higher specific surface area generally correlates with a higher maximum adsorption capacity (qₘₐₓ), as there are more active sites available for binding. This compound adsorbents are known for their high specific surface areas, often in the range of 200-300 m²/g.

The following table presents data from studies comparing this compound adsorbents of different physical forms.

| Adsorbent Type | Particle Size | Specific Surface Area (BET) | Maximum Adsorption Capacity (qₘₐₓ) | Reference |

|---|---|---|---|---|

| This compound (FHO) Powder | Not specified | 220.7 m²/g | 74.07 mg/g (for Phosphate) | |

| Granular FHO | Not specified | 177.0 m²/g | 56.18 mg/g (for Phosphate) | |

| Granular this compound (GFH) | 0.5–2 mm | Not specified | Baseline | nih.gov |

| Micro-sized GFH (Ultrasonicated) | 1.9–50.3 µm | Not specified | 23% increase in qₘₐₓ (for Arsenate) | researchgate.net |

Electrostatic and Hydration Interactions at the Interface

The interactions between adsorbing ions and the this compound surface in an aqueous environment are complex, involving more than just the formation of chemical bonds. Electrostatic forces and the behavior of water molecules at the solid-liquid interface play a crucial role in mediating the adsorption process.

Electrostatic Interactions: As discussed in section 4.3.1, the surface of this compound develops an electrical charge that is dependent on the solution's pH. This charge creates an electric field at the interface, which can either attract or repel charged ions in the solution. This phenomenon is a key driver of adsorption. For instance, the positively charged surface of this compound at a pH below its point of zero charge (pzc) will electrostatically attract anions like arsenate (HAsO₄²⁻), enhancing their transport from the bulk solution to the adsorbent surface. electrochemsci.org Conversely, at a pH above the pzc, the negatively charged surface will attract cations but repel anions, hindering their adsorption. nih.gov The adsorption of charged species itself can alter the surface potential, bringing it closer to the pzc. electrochemsci.org Therefore, electrostatic forces are a primary factor governing the initial approach and accumulation of ions near the this compound surface, preceding the formation of inner-sphere chemical bonds.

Catalytic Activities and Mechanisms of Ferric Hydroxide

Heterogeneous Fenton-Like Reactions

In heterogeneous Fenton-like reactions, solid ferric hydroxide (B78521) acts as a catalyst to decompose hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). almawatech.comwikipedia.org These radicals are powerful, non-selective oxidants capable of degrading a wide array of recalcitrant organic pollutants in water into simpler, less harmful substances like CO₂ and H₂O. almawatech.comresearchgate.net This process is considered an advanced oxidation process (AOP) and is a subject of extensive research for wastewater treatment. researchgate.net

The degradation of organic pollutants such as phenol (B47542) using a ferric hydroxide-based heterogeneous Fenton-like system is a complex process. nih.gov The reaction mechanism involves the adsorption of the organic pollutant onto the surface of the this compound catalyst, followed by attack from the hydroxyl radicals generated in close proximity. bioline.org.br

Table 1: Research Findings on Phenol Degradation via Heterogeneous Photo-Fenton Process

| Parameter | Condition | Observation | Source |

|---|---|---|---|

| Catalyst | Granular this compound (GFH) | Effective heterogeneous photo-Fenton catalyst for phenol degradation. | bioline.org.br |

| Optimal pH | 3.0 ± 0.2 | Optimal condition for degradation efficiency. | bioline.org.br |

| Optimal H₂O₂ | 29.4 mM | Optimal peroxide concentration for phenol degradation. | bioline.org.br |

| Optimal Catalyst Dose | 0.5 g / 500 mL | Increased efficiency up to this concentration due to more active sites. | bioline.org.br |

| Mineralization | 96% | Achieved under optimal conditions in the heterogeneous process. | bioline.org.br |

| Kinetics | Pseudo-first-order | The mineralization of phenol follows this kinetic model. | bioline.org.br |

A central debate in heterogeneous Fenton-like reactions is whether the catalysis occurs entirely on the solid surface or is significantly influenced by iron ions that leach into the solution. whiterose.ac.uk The classic Fenton reaction is a homogeneous process involving dissolved ferrous ions (Fe²⁺) reacting with H₂O₂ to produce hydroxyl radicals. wikipedia.org

Reaction 1: Hydroxyl Radical Formation Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ wikipedia.org

In this compound-based systems, the catalyst is Fe(OH)₃, containing Fe³⁺. For the catalytic cycle to proceed efficiently, Fe³⁺ must be reduced back to Fe²⁺, which can be achieved by another molecule of H₂O₂ or by reducing agents present in the system. wikipedia.org

Reaction 2: Catalyst Regeneration Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺ wikipedia.org

Leaching of iron ions from the solid this compound surface is favored under acidic conditions (typically pH 2.5-4), which are often optimal for Fenton reactions. almawatech.comresearchgate.netwhiterose.ac.uk Some studies suggest that the observed degradation of pollutants can be fully accounted for by the sub-ppm concentrations of iron ions that dissolve into the aqueous phase, meaning the reaction is predominantly homogeneous. whiterose.ac.uk Other research highlights the role of the organic pollutant itself in mediating the dissolution of iron from the this compound, which then participates in the homogeneous reaction. researchgate.netnih.gov This suggests that the distinction between a purely heterogeneous and a homogeneous pathway is not always clear-cut, and the dominant mechanism can depend heavily on pH, reactant concentrations, and the nature of the pollutant. researchgate.netnih.govwhiterose.ac.uk

Oxidation and Reduction Catalysis

This compound also serves as a catalyst in crucial oxidation and reduction processes beyond Fenton chemistry, notably in gas-phase reactions for environmental and industrial applications.

This compound is effective for the removal of aqueous and gaseous hydrogen sulfide (B99878) (H₂S). researchgate.netnih.gov The mechanism is an ionic process that involves the heterolytic dissociation of H₂S on the catalyst surface. acs.orgacs.org The initial reaction involves the chemical adsorption of H₂S, where sulfide (S²⁻) and bisulfide (SH⁻) anions exchange with the oxide (O²⁻) or hydroxide (OH⁻) ions on the this compound surface, forming water. acs.orgacs.org

This is followed by a coupled redox reaction where the surface-bound sulfide is oxidized to elemental sulfur (S₈), and the Fe³⁺ in the this compound is reduced to Fe²⁺. nih.govacs.org

Table 2: H₂S Oxidation Products on Ferrihydrite-Coated Sand

| Carrier Gas | Major Reaction Products | Source |

|---|---|---|

| Nitrogen (N₂) (anoxic) | Iron (II) sulfide (FeS) and elemental sulfur (S(0)) | nih.gov |

| Air or Oxygen (O₂) (oxic) | Elemental sulfur (S(0)), Pyrite (FeS₂), with smaller amounts of FeS and sulfate (B86663). | nih.gov |

The accumulation of reaction products like elemental sulfur and iron sulfides on the surface can eventually lead to the catalyst's exhaustion. researchgate.netnih.gov However, the catalyst can be regenerated by oxidation with oxygen, which re-oxidizes Fe²⁺ back to Fe³⁺ and converts sulfide species to elemental sulfur or higher valence sulfur compounds. researchgate.netacs.orgacs.org

While this compound itself has some activity, it is more commonly used as a high-surface-area support for noble metal catalysts, such as gold (Au) or palladium (Pd), for the low-temperature oxidation of carbon monoxide (CO). ionike.comionike.comrsc.org The effectiveness of these supported catalysts is crucial for applications like air purification and selective CO removal from hydrogen-rich streams for fuel cells. rsc.orgresearchgate.net

This compound supports prepared via methods like co-precipitation, without high-temperature calcination, exhibit high activity. ionike.comrsc.org The support is not merely an inert carrier; its properties are vital for the catalytic process. The large number of hydroxyl (OH) groups on the this compound surface is believed to play a key role in the adsorption and activation of oxygen (O₂), which is often the rate-limiting step in CO oxidation. ionike.com The high dispersion of the noble metal particles on the support ensures a large number of active sites. ionike.commdpi.com Studies have shown that Au/Fe(OH)x and Pd/Fe(OH)x catalysts can achieve complete CO conversion at temperatures as low as -15 °C to -20 °C. ionike.commdpi.com

The oxygen evolution reaction (OER), the anodic half-reaction of water splitting, is a critical process for electrochemical energy storage and conversion technologies. Iron (oxy)hydroxide has emerged as a key component in some of the most active non-precious metal electrocatalysts for OER in alkaline media. acs.orguctm.edu

While pure iron (oxy)hydroxide has limited activity, often due to low electrical conductivity, its incorporation into other metal (oxy)hydroxide systems, particularly those of nickel (Ni) and cobalt (Co), dramatically enhances OER performance. acs.orgnih.gov Research indicates that iron is often the most active site within these mixed-metal catalysts. acs.org During the OER process in alkaline solutions, the surface of these materials transforms into a catalytically active (oxy)hydroxide layer. uctm.eduacs.org The presence of Fe in Ni (oxy)hydroxide, for example, is thought to create highly active catalytic sites, with the Ni (oxy)hydroxide matrix providing a conductive and stabilizing host. acs.org The high catalytic activity is attributed to the formation of mixed hydroxides/oxyhydroxides where the interaction between the different metal centers, such as Co and Fe, creates a high number of active sites for oxygen generation. uctm.edu

Catalytic Ozonation Processes

Catalytic ozonation is an advanced oxidation process (AOP) that utilizes catalysts to enhance the oxidation power of ozone, primarily through the generation of highly reactive hydroxyl radicals (•OH). fishersci.caiiab.memade-in-china.com this compound has been widely investigated as an effective and low-cost catalyst in these systems for the degradation of recalcitrant organic pollutants in water. iiab.mewikipedia.org

The primary mechanism of this compound-catalyzed ozonation involves the interaction between ozone molecules and the hydroxyl groups present on the surface of the this compound. iiab.mewikipedia.org This interaction facilitates the decomposition of ozone into hydroxyl radicals, which are powerful, non-selective oxidizing agents. fishersci.cawikipedia.org

The process can be summarized in the following steps:

Adsorption and Initiation : Ozone molecules are adsorbed onto the surface of the this compound. The surface hydroxyl groups (≡FeOH) are crucial for this step. iiab.me The pH of the solution plays a significant role, as a higher pH leads to deprotonated surface hydroxyl groups (≡FeO⁻), which have a strong affinity for ozone. iiab.me

Chain Reaction Initiation : The interaction between the deprotonated surface hydroxyl groups and ozone initiates a chain reaction. iiab.me

Radical Formation : This reaction leads to the formation of radical species, most notably the highly reactive hydroxyl radical (•OH). wikipedia.orgwikipedia.org The presence of radical scavengers, such as tert-Butanol, has been shown to inhibit the degradation of pollutants, confirming that the reaction proceeds via a hydroxyl radical-mediated pathway. wikipedia.orgamericanelements.com

Studies have shown that catalysts like this compound (FeOOH) significantly accelerate the decomposition rate of ozone. wikipedia.org For instance, the pseudo-first-order rate of ozone decomposition was observed to increase substantially in the presence of FeOOH/GAC (Granular Activated Carbon) catalysts. wikipedia.org

The enhanced generation of hydroxyl radicals in the presence of this compound leads to the efficient degradation of a wide range of trace organic pollutants that are often resistant to direct ozonation alone. made-in-china.comwikipedia.org The effectiveness of this process has been demonstrated for various compounds, including nitrobenzene, phenols, and reactive dyes. iiab.mewikipedia.orgamericanelements.com

Research has shown that silicon-modified this compound (Si-FeOOH) can further improve the physical and chemical properties of the catalyst, leading to higher degradation efficiency for pollutants like nitrobenzene. wikipedia.orgthegoodscentscompany.com The modification increases the surface area and stability of the catalyst. wikipedia.org Similarly, iron-doped water treatment sludge has been successfully used as a catalyst for phenol degradation, with the presence of iron facilitating ozone decomposition. iiab.me

Interactive Data Table: Degradation of Organic Pollutants by this compound Catalytic Ozonation

| Pollutant | Catalyst | Conditions | Removal Efficiency (%) | Reference |

| Nitrobenzene | Si-FeOOH | pH 7, 20 min | 81.2 | wikipedia.orgthegoodscentscompany.com |

| Nitrobenzene | FeOOH | pH 7, 20 min | 75.0 | wikipedia.org |

| Phenol | 1% Fe/WTS | pH 11, 60 min | 64.3 | iiab.me |

| Phenol | 2% Fe/WTS | pH 11, 120 min | 99.16 | iiab.me |

| Reactive Red X-3B | Mn-Fe-ceramic | - | Significantly improved vs. non-catalytic | americanelements.com |

| Arsenic | Fe-AC | 30 min | 98.6 | thegoodscentscompany.com |

Note: WTS = Water Treatment Sludge; Fe-AC = Iron-coated Activated Carbon. Conditions and efficiencies vary based on specific experimental setups.

Enzymatic and Biocatalytic Roles

This compound is not only a catalyst in engineered systems but also plays a vital role as an intermediate in natural biological and enzymatic processes, particularly those involving iron-dependent enzymes and microbial activity.

In the realm of enzymology, this compound intermediates are crucial in the catalytic cycles of certain non-heme iron-dependent dioxygenases. fishersci.cafishersci.ca A notable example is the hydroxyethylphosphonate dioxygenase (HEPD), an enzyme that cleaves a C-C bond. fishersci.cafishersci.ca

The catalytic mechanism of HEPD involves the following key steps:

The reaction begins with a ferric superoxide (B77818) (Fe(III)-OO•⁻) intermediate abstracting a hydrogen atom from the substrate, 2-hydroxyethylphosphonate. fishersci.cafishersci.ca

This leads to the formation of a ferrous-hydroperoxo (Fe(II)-OOH) intermediate. fishersci.cafishersci.ca

Following a hydroperoxylation pathway, the O-O bond is cleaved, yielding a complex composed of This compound and a gem-diol radical. fishersci.cafishersci.ca

Subsequent C-C bond cleavage results in the formation of formic acid and a radical species. fishersci.cafishersci.ca

This radical then reacts with the this compound intermediate to form the final product, hydroxymethylphosphonate, and resets the enzyme. fishersci.cafishersci.cawikipedia.org

Significantly, this reaction pathway utilizes ferric superoxide and this compound intermediates, thereby avoiding the formation of high-valent ferryl species often seen in other oxygenases. fishersci.cafishersci.cafishersci.at The ferric-hydroxide species can exchange with the solvent, which accounts for the incorporation of oxygen from water into the final product. wikipedia.org

This compound is a central compound in microbial iron cycling and biomineralization. fishersci.caiarc.fr Microorganisms can influence the formation of this compound through both passive and active processes. fishersci.ca

Passively, bacterial surfaces provide nucleation sites for the abiotic precipitation of this compound from ferrous iron in oxygenated environments. fishersci.ca Actively, some bacteria metabolically alter local pH and redox conditions, which promotes the formation of this compound. fishersci.ca For example, phototrophic iron-oxidizing bacteria and nitrate-reducing bacteria can oxidize Fe(II) under anoxic conditions, leading to the precipitation of iron minerals. fishersci.befishersci.co.uk

This compound often acts as a precursor to more stable iron oxide minerals like goethite (α-FeOOH) and magnetite (Fe₃O₄). iarc.frsigmaaldrich.com During microbially mediated reduction of ferrihydrite (a form of hydrous ferric oxyhydroxide), the formation of secondary minerals like goethite and magnetite is observed. sigmaaldrich.com Goethite tends to form in areas with low dissolved Fe(II), while magnetite formation is favored where Fe(II) concentrations are higher. sigmaaldrich.com This transformation is a key part of the biogeochemical iron cycle and has significant implications for the mobility and bioavailability of trace elements in the environment. sigmaaldrich.com In magnetotactic bacteria, magnetite is formed from a phosphate-rich this compound precursor through nanometric ferric (oxyhydr)oxide intermediates. fishersci.co.uk

Biogeochemical Cycling of Ferric Hydroxide

Iron Redox Transformations in Environmental Systems